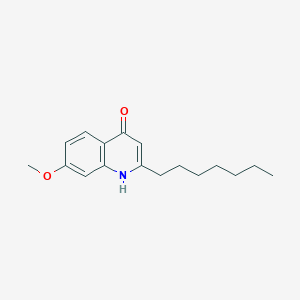
2-Heptyl-7-methoxyquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptyl-7-methoxyquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.
准备方法
合成路线和反应条件
2-庚基-7-甲氧基喹啉-4(1H)-酮的合成通常涉及以下步骤:
起始原料: 合成始于选择合适的起始原料,例如庚基溴和7-甲氧基喹啉。
反应条件: 反应条件可能包括使用碱(例如,碳酸钾)和溶剂(例如,二甲基甲酰胺)以促进亲核取代反应。
纯化: 使用诸如重结晶或柱色谱之类的技术纯化产物。
工业生产方法
该化合物的工业生产方法可能涉及使用类似反应条件进行大规模合成,但针对更高产率和效率进行了优化。连续流动反应器和自动化系统可用于简化该过程。
化学反应分析
Representative Reaction Conditions :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide, potassium carbonate | Acetone, 79°C, 4 h | 31–46% |
| O-methylation | Methyl iodide, potassium carbonate | Acetone, 79°C, 4 h | 33% |
Reaction Mechanism
The methylation of hydroxyl groups to form methoxy substituents is a critical step. For 2-heptyl-7-methoxyquinolin-4(1H)-one , the methoxy group arises via:
-
Nucleophilic substitution : The hydroxyl group at the 7-position reacts with methyl iodide in the presence of a base (e.g., potassium carbonate), replacing the hydroxyl proton with a methyl group .
In biological contexts, methylation can also occur enzymatically. For example, the Mycobacterium tuberculosis heterocyclic toxin methyltransferase HtmM.t. catalyzes the methylation of 1-hydroxyquinolin-4(1H)-one derivatives (e.g., 2-heptyl-1-hydroxyquinolin-4(1H)-one) to their methoxy analogs, a detoxification mechanism .
Spectral Data
Mass Spectrometry
| HRMS | Calcd. for C₁₇H₂₃NO₂: 274.1807 |
| Found | 274.1801 |
Biological Activity and Relevance
-
Antimicrobial Resistance : The methoxy group introduced via HtmM.t. methylation reduces the inhibitory activity of quinolone derivatives against mycobacterial enzymes (e.g., DprE1) .
-
Toxin Detoxification : Methylation of 2-heptyl-1-hydroxyquinolin-4(1H)-one by HtmM.t. converts it to 2-heptyl-1-methoxyquinolin-4(1H)-one, diminishing its toxicity to bacterial respiratory systems .
Key Research Findings
-
Enzymatic Methylation : HtmM.t. exhibits broad substrate specificity, methylating hydroxyl groups on quinolones and isoquinolones .
-
Structure-Activity Relationships : Methoxy substituents at specific positions (e.g., 7-position) modulate biological activity, as seen in mycobactericidal compounds .
This compound serves as a model for studying methylation-dependent detoxification mechanisms and structure-activity relationships in antimicrobial research.
科学研究应用
Anticancer Activity
Research has highlighted the potential of 2-heptyl-7-methoxyquinolin-4(1H)-one and its derivatives in the treatment of various cancers. These compounds have been shown to modulate receptor kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in angiogenesis and tumor growth.
- Case Study : A study demonstrated that derivatives of quinoline, including this compound, exhibited potent inhibitory activity against VEGFR-2 kinase, with IC50 values as low as 3.5 nM for some derivatives. This indicates their potential as effective agents in cancer therapies targeting angiogenesis .
Treatment of Hyperproliferative Disorders
The compound has also been implicated in the treatment of hyperproliferative disorders such as psoriasis and benign prostatic hyperplasia (BPH). The ability to modulate pathways involved in cellular proliferation positions it as a candidate for therapeutic development against these conditions.
- Therapeutic Composition : Pharmaceutical compositions containing this compound have been proposed for treating diseases associated with unwanted angiogenesis and cellular proliferation, including various forms of cancer .
Inhibition of Pseudomonas aeruginosa
The compound is noted for its role in inhibiting the virulence factors of Pseudomonas aeruginosa, a significant pathogen responsible for various infections, particularly in immunocompromised patients.
- Mechanism : The methylation process of 2-heptyl-1-hydroxyquinolin-4(1H)-one by specific methyltransferases has been studied, revealing its effectiveness in disrupting the respiratory electron transfer processes within the bacteria . This inhibition can potentially reduce the pathogenicity of Pseudomonas aeruginosa.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the quinoline backbone and alkyl chain length have been shown to significantly affect biological activity.
| Modification Type | Effect on Activity |
|---|---|
| Lengthening C-2 alkyl chain | Reduced activation of PqsR receptor |
| Electron-withdrawing groups at C-6 | Increased agonistic activity towards PqsR |
| Substitution on quinolone ring | Varied effects on receptor activation |
Research indicates that nearly every part of the quinoline structure contributes to its function as a signaling molecule, which is essential for its application in drug design .
作用机制
The mechanism of action of 2-Heptyl-7-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
相似化合物的比较
类似化合物
2-庚基喹啉-4(1H)-酮: 缺少甲氧基,这可能会影响其生物活性。
7-甲氧基喹啉-4(1H)-酮: 缺少庚基,这可能会影响其溶解度和反应性。
独特性
2-庚基-7-甲氧基喹啉-4(1H)-酮的独特之处在于它同时含有庚基和甲氧基,这与它的类似物相比,可能会赋予它独特的化学和生物学特性。
属性
CAS 编号 |
112548-09-1 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC 名称 |
2-heptyl-7-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H23NO2/c1-3-4-5-6-7-8-13-11-17(19)15-10-9-14(20-2)12-16(15)18-13/h9-12H,3-8H2,1-2H3,(H,18,19) |
InChI 键 |
KCHKOAGISOBLSQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC(=O)C2=C(N1)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















